Superior NET Selectivity: Nisoxetine Demonstrates 75- to 94-Fold Discrimination Over SERT and DAT
Nisoxetine's primary differentiation lies in its high degree of selectivity for the norepinephrine transporter (NET) over the serotonin (SERT) and dopamine (DAT) transporters. This is quantitatively established by its Ki values: 5.1 nM for NET, compared to 383 nM for SERT and 477 nM for DAT [1]. This results in a selectivity ratio of ~75-fold over SERT and ~94-fold over DAT. This contrasts sharply with the structurally related fluoxetine, which is a highly selective SERT inhibitor, demonstrating that subtle structural modifications yield profound functional specificity [2]. While in-class comparators like tomoxetine (atomoxetine) also inhibit NET, radioligand binding studies reveal that (R/S)-[³H]nisoxetine exhibits almost absent binding in brain regions where (R)-[³H]tomoxetine shows significant off-target SERT binding, confirming nisoxetine's superior on-target fidelity [3].
| Evidence Dimension | Binding Affinity (Ki) for Monoamine Transporters |
|---|---|
| Target Compound Data | NET Ki = 5.1 nM; SERT Ki = 383 nM; DAT Ki = 477 nM |
| Comparator Or Baseline | Baseline (SERT and DAT affinities of nisoxetine itself) |
| Quantified Difference | ~75-fold selectivity for NET over SERT; ~94-fold selectivity for NET over DAT. |
| Conditions | In vitro competitive radioligand binding assays using human transporters. |
Why This Matters
This high selectivity is essential for experiments aiming to isolate noradrenergic mechanisms, as it minimizes confounding effects from serotonergic or dopaminergic modulation, ensuring data integrity and clear interpretation of results.
- [1] Nisoxetine (hydrochloride). (n.d.). Bertin Bioreagent. Retrieved April 16, 2026, from https://www.bertin-bioreagent.com/nisoxetine-hydrochloride/ View Source
- [2] Grunewald, G. L., et al. (1986). Conformational analysis of nisoxetine and fluoxetine, selective inhibitors of norepinephrine and serotonin reuptake: are conformational differences an explanation of neurotransmitter selectivity? Drug Design and Delivery, 1(3), 197-207. PMID: 2908221. View Source
- [3] Gehlert, D. R., et al. (1995). Comparison of (R)-[3H]tomoxetine and (R/S)-[3H]nisoxetine binding in rat brain. Journal of Neurochemistry, 64(6), 2792-2800. doi: 10.1046/j.1471-4159.1995.64062792.x. View Source
